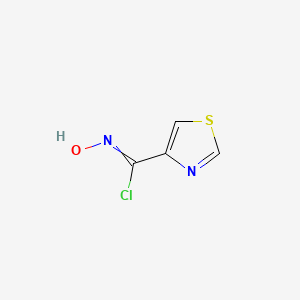
N-Hydroxythiazole-4-carbimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxythiazole-4-carbimidoyl Chloride is a chemical compound with the molecular formula C4H3ClN2OS It is known for its unique structure, which includes a thiazole ring, a hydroxy group, and a carbimidoyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hydroxythiazole-4-carbimidoyl Chloride can be synthesized through several methods. One common approach involves the reaction of thiazole derivatives with hydroxylamine and subsequent chlorination. The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxythiazole-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The chloride group in this compound can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can produce a variety of new compounds with altered functional groups.
Applications De Recherche Scientifique
N-Hydroxythiazole-4-carbimidoyl Chloride has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Hydroxythiazole-4-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to modify biological molecules, potentially leading to therapeutic effects. Research is focused on understanding these interactions at the molecular level to develop new applications and improve existing ones.
Comparaison Avec Des Composés Similaires
N-Hydroxythiazole-4-carbimidoyl Chloride can be compared with other similar compounds, such as:
N-Hydroxythiazole-2-carbimidoyl Chloride: This compound has a similar structure but differs in the position of the carbimidoyl chloride group.
Thiazole derivatives: Various thiazole derivatives share structural similarities but have different functional groups and reactivities.
The uniqueness of this compound lies in its specific structure and reactivity, which make it valuable for a wide range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C4H3ClN2OS |
|---|---|
Poids moléculaire |
162.60 g/mol |
Nom IUPAC |
N-hydroxy-1,3-thiazole-4-carboximidoyl chloride |
InChI |
InChI=1S/C4H3ClN2OS/c5-4(7-8)3-1-9-2-6-3/h1-2,8H |
Clé InChI |
YJBQHTLWRZAKOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CS1)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686686.png)
![4-(Dichloromethyl)benzo[d][1,3]dioxole](/img/structure/B13686692.png)

![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)

![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)


![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)




